D-Hydroorotic acid

Descripción general

Descripción

D-Hydroorotic acid is not directly discussed in the provided papers. However, the papers do mention compounds and methods that are relevant to the broader context of hydroxy acids and their derivatives. For instance, 5-hydroxyorotic acid is a derivative of orotic acid, which is structurally related to hydroorotic acid . Additionally, the production of D-lactic acid from agricultural residues by Sporolactobacillus inulinus is mentioned, which is relevant due to the stereochemistry involved in the D-configuration of organic acids .

Synthesis Analysis

The synthesis of related compounds involves the use of chiral templates and controlled reactions. For example, the synthesis of 3-hydroxypipecolic acid, a cyclic alpha-amino acid, utilizes D-serine as a chiral template, indicating the importance of stereochemistry in the synthesis of such compounds . This could be analogous to the synthesis of this compound, where chiral control is crucial.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be complex. The first metal complex of 5-hydroxyorotic acid is discussed, which involves an octahedral anion that self-assembles through hydrogen bonds to form a 2D anionic framework . This suggests that this compound could also form complex structures with metals, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving hydroxy acids often require specific conditions for selectivity. The synthesis of cis- and trans-3-hydroxypipecolic acids involves chelation-controlled reactions, which are crucial for achieving the desired stereochemistry . This indicates that the chemical reactions involving this compound would also need to be carefully controlled for selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy acids and their derivatives can be influenced by their interactions with other molecules. For example, the structure of D2O molecules in liquid water is similar to that in the vapor phase, and the existence of D3O+ ions in concentrated DCl is established, which are hydrogen bonded to water molecules . This suggests that the physical and chemical properties of this compound in solution could be influenced by its interactions with water and other ions.

Relevant Case Studies

The paper discussing the impact of hydrolysis methods on the utilization of agricultural residues for D-lactic acid production by Sporolactobacillus inulinus provides a case study where the stereochemistry of the acid is important for the production of biopolymers . Although not a direct case study on this compound, it demonstrates the relevance of the D-configuration in industrial applications.

Aplicaciones Científicas De Investigación

Fluorescent Polymeric Hydrogels

A study by Li et al. (2019) discusses the development of highly fluorescent polymeric hydrogels using naphthalimide fluorophores. These hydrogels, prepared by copolymerization of naphthalimide-containing monomers, exhibit intense emission due to the anchoring and diluting effect of protonated naphthalimide moieties. Their pH-sensitive emission behavior makes them suitable for applications in biological imaging, sensing, and information storage.

D-Lactic Acid Production

Several studies focus on the production of d-lactic acid using various methods. Bai et al. (2016) Bai et al., 2016 and Li et al. (2013) explored the use of Sporolactobacillus inulinus strains for d-lactic acid production using agricultural wastes like cottonseed meal and corncob residues. These studies highlight the potential of using low-cost, renewable resources for industrial-scale production of d-lactic acid, a key component for biobased polymers.

Dental Fluorosis Treatment

Kumar et al. (2019) Kumar et al., 2019 studied the clinical efficacy of hydrochloric and phosphoric acids in the microabrasion technique for treating dental fluorosis. This study reveals the effectiveness of these acids in improving appearance and stain removal for different severities of dental fluorosis, providing insight into dental treatment methods.

NADP+-Preferring D-Lactate Dehydrogenase

Zhu et al. (2015) Zhu et al., 2015 investigated a d-lactate dehydrogenase from Sporolactobacillus inulinus that efficiently uses NADPH as a coenzyme. This enzyme's properties could be crucial for understanding catalytic mechanisms and developing enzymatic systems for regenerating phosphorylated cofactors, which are significant for various biotechnological applications.

Carbohydrate Analysis in Peat Bogs

Younes and Grasset (2020) Younes and Grasset, 2020 conducted a study comparing conventional chemical and thermochemical degradation techniques with the DFRC method for carbohydratecharacterization in peat bogs. Their research provides insights into the origins and degradation rates of carbohydrates in these environments, highlighting the importance of advanced analytical methods in geosciences.

Rational Design of Fluorescein-Based Fluorescence Probes

Tanaka et al. (2001) Tanaka et al., 2001 explored the development of fluorescein-based fluorescence probes. Their work involves synthesizing various fluorescein derivatives to understand the factors controlling their fluorescence properties. This research aids in designing functional fluorescence probes for detecting specific biomolecules in biological systems.

Optically Pure D-Lactic Acid Production from Renewable Feedstocks

Tadi et al. (2017) Tadi et al., 2017 optimized the production of optically pure d-lactic acid using cost-effective production mediums like Palmyra palm jaggery and whey protein hydrolysate. Their approach significantly reduced the production cost of d-lactic acid, demonstrating the potential of using economically viable raw materials in industrial fermentation processes.

LysoSensor Yellow/Blue DND-160 for pH Sensing

DePedro and Urayama (2009) DePedro and Urayama, 2009 investigated the use of LysoSensor Yellow/Blue DND-160 for sensing acidic pH under high hydrostatic pressures. This study shows that DND-160 can be a useful probe for acidic pH in various biological processes, even under conditions of elevated pressure.

Mecanismo De Acción

Target of Action

D-Hydroorotic acid primarily targets the enzyme Dihydroorotase . This enzyme plays a crucial role in the de novo synthesis of pyrimidine .

Mode of Action

This compound serves as a substrate for the enzyme Dihydroorotate Dehydrogenase (DHODH) . This interaction is essential for the de novo synthesis of pyrimidine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Pyrimidine Metabolism pathway . It is also involved in several diseases such as MNGIE (Mitochondrial Neurogastrointestinal Encephalopathy), beta-Ureidopropionase Deficiency, Dihydropyrimidinase Deficiency, and UMP Synthase Deficiency (Orotic Aciduria) .

Result of Action

The interaction of this compound with its target enzyme results in the accumulation of the upstream metabolite DHO and a reduction in uridine levels . This can have significant molecular and cellular effects.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

D-Hydroorotic acid is involved in the de novo synthesis of pyrimidine nucleotides. It interacts with the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate . This reaction is a key step in the pyrimidine biosynthetic pathway. The interaction between this compound and DHODH is essential for maintaining the balance of pyrimidine nucleotides within the cell, which is critical for DNA replication and repair, as well as RNA synthesis.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the pyrimidine biosynthesis pathway, which is vital for cell proliferation and growth . In cancer cells, for example, the high demand for nucleotides makes the pyrimidine biosynthesis pathway, and consequently this compound, a critical component for tumor growth and survival. Additionally, this compound can impact cell signaling pathways and gene expression by modulating the availability of pyrimidine nucleotides required for these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the oxidation of this compound to orotate, a reaction that involves the transfer of electrons to the mitochondrial electron transport chain . This process is crucial for the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides. The inhibition or activation of DHODH can significantly alter the levels of pyrimidine nucleotides, thereby affecting DNA and RNA synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its sustained impact on pyrimidine biosynthesis and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound supports normal cellular functions by contributing to pyrimidine biosynthesis. At higher doses, it can exhibit toxic or adverse effects, such as disrupting nucleotide balance and causing cellular stress . Threshold effects have been observed, where a certain dosage level is required to achieve a significant impact on cellular processes.

Metabolic Pathways

This compound is involved in the de novo pyrimidine biosynthesis pathway. It is converted to orotate by the enzyme dihydroorotate dehydrogenase (DHODH), which is then further processed to produce uridine monophosphate (UMP) and other pyrimidine nucleotides . This pathway is essential for the synthesis of nucleic acids and plays a critical role in cell proliferation and growth.

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments where it participates in pyrimidine biosynthesis. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within mitochondria are particularly important for its role in the electron transport chain and nucleotide synthesis.

Subcellular Localization

This compound is primarily localized within the mitochondria, where it interacts with dihydroorotate dehydrogenase (DHODH) to participate in pyrimidine biosynthesis . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is crucial for its function in nucleotide synthesis and cellular metabolism.

Propiedades

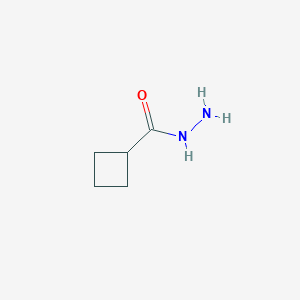

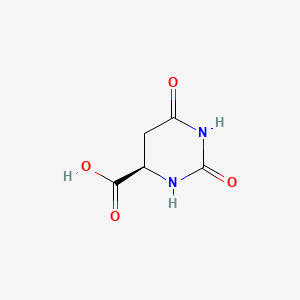

IUPAC Name |

(4R)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVEPVSAGBUSI-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935112 | |

| Record name | D-4,5-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5988-53-4 | |

| Record name | Hydroorotic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-4,5-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, (4R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROOROTIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXS4GY9Q24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.